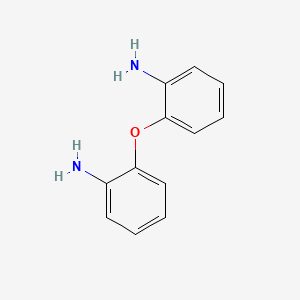

2,2'-Oxydianiline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJFAKBEASOYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332570 | |

| Record name | 2,2'-Oxydianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24878-25-9 | |

| Record name | 2,2'-Oxydianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Oxydianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Oxydianiline

This guide provides a comprehensive overview of the synthesis and characterization of 2,2'-Oxydianiline (ODA), a crucial chemical intermediate in the production of high-performance polymers, pharmaceuticals, and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₂N₂O, is an aromatic diamine characterized by two aminophenyl groups linked by an ether bond at the ortho positions. This unique structure imparts specific properties to the polymers derived from it, such as polyimides, enhancing their thermal stability, mechanical strength, and solubility. Understanding the synthesis and rigorous characterization of ODA is paramount to ensuring the quality and performance of these advanced materials.

Part 1: Synthesis of this compound: Principles and Practices

The synthesis of this compound can be approached through several synthetic routes. The selection of a particular method often depends on factors such as the availability of starting materials, desired purity, and scalability. Two prevalent methods are the Ullmann condensation and the reduction of 2,2'-dinitrodiphenyl ether.

Method 1: Ullmann Condensation

The Ullmann condensation is a classic and versatile method for the formation of diaryl ethers.[1] In the context of 2,2'-ODA synthesis, this reaction involves the copper-catalyzed coupling of an ortho-aminophenol derivative with an ortho-halonitrobenzene, followed by the reduction of the nitro group.

Reaction Mechanism:

The reaction proceeds through a copper(I) intermediate. The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether.

Figure 1: Generalized workflow for the Ullmann condensation synthesis of this compound.

Method 2: Reduction of 2,2'-Dinitrodiphenyl Ether

This two-step approach is a widely used industrial method for producing various oxydianiline isomers. The synthesis begins with the preparation of the dinitro intermediate, 2,2'-dinitrodiphenyl ether, which is subsequently reduced to the desired diamine.

Step 1: Synthesis of 2,2'-Dinitrodiphenyl Ether

This step typically involves the reaction of 2-chloronitrobenzene with 2-nitrophenol in the presence of a base, such as potassium carbonate, in a high-boiling polar solvent like dimethylformamide (DMF).

Step 2: Reduction to this compound

The isolated 2,2'-dinitrodiphenyl ether is then reduced to this compound. Catalytic hydrogenation is a common and efficient method for this transformation.

Figure 2: Workflow for the synthesis of this compound via reduction of the dinitro intermediate.

Experimental Protocol: Laboratory-Scale Synthesis of this compound via Reduction

This protocol details a representative laboratory-scale synthesis of this compound based on the reduction of 2,2'-dinitrodiphenyl ether.

Materials:

-

2,2'-Dinitrodiphenyl ether

-

Palladium on carbon (10 wt. %)

-

Ethanol

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

pH paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,2'-dinitrodiphenyl ether in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the dinitro compound.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas. The reaction can be carried out at atmospheric pressure (balloon) or higher pressures in a Parr apparatus. Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within a few hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Remove the palladium catalyst by filtration through a pad of Celite.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (Acid-Base Extraction):

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Extract the organic solution with dilute hydrochloric acid. The diamine will move to the aqueous layer as the hydrochloride salt.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any non-basic impurities.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is strongly basic. The free diamine will precipitate.

-

Extract the aqueous suspension with fresh organic solvent.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification (Recrystallization):

-

Further purify the product by recrystallization.[2][3] A common solvent system is a mixture of ethanol and water.[4] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

-

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. A combination of spectroscopic and thermal analysis techniques is typically employed.

Spectroscopic Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands.

-

N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

-

C-O-C Stretching: A strong absorption band around 1230-1250 cm⁻¹ due to the asymmetric stretching of the aryl ether linkage.

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region.

-

N-H Bending: A band around 1600-1630 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will show a complex multiplet pattern for the aromatic protons, typically in the range of 6.5-7.5 ppm. The chemical shift and splitting pattern will depend on the solvent used. The protons of the amine groups will appear as a broad singlet, the position of which is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. Carbons attached to the nitrogen and oxygen atoms will be shifted to different extents. The aromatic carbon signals are expected in the range of 110-160 ppm.[5]

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 200.24, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation of aromatic ethers often involves cleavage of the C-O bond.[6][7] Key fragments for 2,2'-ODA could arise from the loss of one of the aminophenyl rings or other characteristic cleavages.

Thermal Analysis

1. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature.[8] It is used to assess the thermal stability of the compound. This compound is expected to be thermally stable up to a certain temperature, after which it will undergo decomposition. The TGA curve will show a stable baseline until the onset of decomposition, followed by a significant weight loss.

2. Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature.[9][10] It is used to determine the melting point and other thermal transitions. The DSC thermogram of this compound will show a sharp endothermic peak corresponding to its melting point. The melting point of this compound is reported to be in the range of 61-64 °C.

| Characterization Technique | Expected Results for this compound |

| FTIR Spectroscopy | N-H stretch (3300-3500 cm⁻¹), C-O-C stretch (1230-1250 cm⁻¹), Aromatic C=C (1450-1600 cm⁻¹) |

| ¹H NMR Spectroscopy | Aromatic protons (6.5-7.5 ppm, multiplets), NH₂ protons (broad singlet) |

| ¹³C NMR Spectroscopy | Aromatic carbons (110-160 ppm) |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 200.24 |

| TGA | High thermal stability with a clear decomposition temperature |

| DSC | Sharp endothermic peak at the melting point (approx. 61-64 °C) |

Table 1: Summary of expected characterization data for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic protocols, based on established chemical principles, offer reliable pathways to obtain this important diamine. The comprehensive characterization methodologies outlined are crucial for verifying the structure and purity of the synthesized product, ensuring its suitability for high-performance applications. By following the detailed procedures and understanding the underlying principles, researchers and scientists can confidently produce and validate high-quality this compound for their specific needs in materials science and drug development.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Home Page [chem.ualberta.ca]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

physicochemical properties of 2,2'-Oxydianiline

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2,2'-Oxydianiline

Preamble: This technical guide provides a comprehensive overview of this compound (2,2'-ODA), a significant aromatic diamine. While its isomer, 4,4'-Oxydianiline, is more widely known, 2,2'-ODA offers unique structural characteristics that are of considerable interest in polymer science and organic synthesis. As a Senior Application Scientist, my objective is to present not just the data, but the underlying chemical principles and practical insights necessary for researchers, scientists, and drug development professionals to effectively utilize this compound. This guide will delve into its molecular profile, core physicochemical properties, synthesis and reactivity, applications, safety protocols, and detailed experimental methodologies for its characterization.

Section 1: Molecular and Spectroscopic Profile

Chemical Structure and Isomerism

This compound, with the IUPAC name 2-(2-aminophenoxy)aniline, is an organic compound consisting of two aniline rings linked by an ether group at their ortho (2 and 2') positions.[1] Its chemical formula is C₁₂H₁₂N₂O.[1]

The ortho linkage is a critical structural feature. Unlike the linear and more rigid 4,4'-isomer, the ether bridge in 2,2'-ODA imparts a significant kink in the molecular geometry. This non-linear structure is fundamental to its properties, particularly influencing the solubility and thermal characteristics of polymers derived from it. This isomeric distinction is a key consideration in monomer selection for advanced polymer design.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections describe the expected spectral characteristics.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the ¹H NMR spectrum would be expected to show complex multiplets in the aromatic region (approximately 6.5-7.5 ppm). Due to the asymmetry of the molecule relative to the C-O-C bond axis, the four protons on each aromatic ring are chemically non-equivalent, leading to intricate splitting patterns. The protons of the amine (-NH₂) groups would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display 12 distinct signals for the carbon atoms, as no plane of symmetry makes them all unique.[1] Aromatic carbons would resonate in the typical range of 110-160 ppm.[2] Carbons bonded to the nitrogen (C-NH₂) and oxygen (C-O) atoms would be shifted downfield due to the electronegativity of these heteroatoms.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1]

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.

-

C-O-C Stretching: A strong, characteristic absorption band for the asymmetric C-O-C stretch of the diaryl ether is expected around 1210-1250 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching bands are observed in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry: Mass spectrometry would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (200.24 g/mol ).[1]

Section 2: Core Physicochemical Properties

The physical and chemical properties of 2,2'-ODA are summarized below. These data are crucial for designing reaction conditions, purification procedures, and final applications.

Physical State and Appearance

At standard conditions, this compound is a solid. While specific descriptions are not widely published, by analogy with its isomers and other aromatic diamines, it is expected to be a crystalline solid, appearing as off-white, beige, or light brown crystals or powder.[3][4]

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Melting Point | 61-64 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in polar organic solvents such as alcohols, DMSO, DMF, and DMAC. Limited solubility in water. | [3][5] |

| pKa | ~4.5 (estimated for the conjugate acid of the amino groups) | [5] |

Thermal Stability

While specific data for 2,2'-ODA is limited, aromatic diamines are generally stable at moderate temperatures. The thermal stability of polymers derived from 2,2'-ODA is a key performance metric, often determined by thermogravimetric analysis (TGA). The non-linear structure may result in polymers with slightly lower glass transition temperatures (Tg) compared to those made from its 4,4'-isomer, a trade-off that often yields improved processability.[6]

Section 3: Synthesis and Reactivity

Common Synthetic Route

The most common and industrially viable synthesis of oxydianilines involves a two-step process. This self-validating system ensures high purity of the intermediate before the final reduction.

-

Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of 1-chloro-2-nitrobenzene with 2-aminophenol (or its corresponding phenoxide) to form 2-amino-2'-nitrodiphenyl ether. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO with a base.

-

Reduction of the Nitro Group: The resulting nitro-amino intermediate is then reduced to the diamine. A standard and effective method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[7][8][9] This step must be carefully controlled to ensure complete conversion without side reactions.

The causality for this two-step approach is clear: it avoids harsh conditions that could degrade the sensitive amine groups and allows for purification of the intermediate, leading to a higher purity final product.

Caption: General synthetic workflow for this compound.

Key Chemical Reactions

The reactivity of 2,2'-ODA is dominated by its two primary amine groups.

-

Polymerization: The most significant application of 2,2'-ODA is as a diamine monomer in polycondensation reactions. It reacts with dianhydrides (e.g., pyromellitic dianhydride, PMDA) to form high-performance polyimides.[6][10] The reaction proceeds via a two-step process involving the formation of a soluble poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final, robust polyimide. The kinked structure of 2,2'-ODA disrupts chain packing, which can enhance the solubility and processability of the resulting polyimides compared to those derived from linear diamines.[6]

-

Epoxy Curing: Like other aromatic amines, 2,2'-ODA can act as a curing agent for epoxy resins. The amine groups react with the epoxide rings, leading to a cross-linked, thermoset polymer network with high thermal and chemical resistance.[5][11]

Section 4: Applications in Research and Industry

The unique geometry of this compound makes it a valuable component in the development of advanced materials.

-

High-Performance Polyimides: 2,2'-ODA is used to synthesize specialty polyimides. While 4,4'-ODA is the monomer for well-known polyimides like Kapton, the use of 2,2'-ODA or its substituted derivatives is a key strategy for creating polymers with modified properties, such as improved solubility in organic solvents and enhanced optical transparency.[6] These features are highly desirable for applications in microelectronics, flexible displays, and gas separation membranes.[12]

-

Epoxy Resin Formulations: As a curing agent, 2,2'-ODA can be used in formulations for high-performance adhesives, coatings, and composites where excellent thermal stability and mechanical strength are required.[11]

Section 5: Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Section 6: Experimental Protocols

The following protocols are designed as self-validating systems to ensure accurate and reproducible analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Principle: This protocol uses reverse-phase HPLC to separate this compound from potential impurities. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

-

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). Filter through a 0.45 µm filter and degas. The TFA is critical for good peak shape by protonating the amine groups.

-

Standard Preparation: Accurately weigh approximately 10 mg of 2,2'-ODA reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 10 µg/mL) for calibration.

-

Sample Preparation: Accurately weigh approximately 10 mg of the test sample and prepare a 1 mg/mL solution in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 254 nm.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the standards to generate a calibration curve. Inject the sample and determine its purity by comparing the peak area of 2,2'-ODA to the total area of all peaks.

-

Caption: Workflow for HPLC purity analysis of this compound.

Structural Confirmation by ¹H NMR Spectroscopy

-

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for unambiguous structural confirmation.

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the 2,2'-ODA sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for aromatic amines as it can solubilize the compound well and shift the -NH₂ proton signals away from the aromatic region.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, which is critical for resolving the complex splitting patterns of the aromatic protons.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at ~2.50 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

-

Interpretation: Analyze the chemical shifts, integration values, and splitting patterns to confirm that the spectrum is consistent with the structure of this compound.

-

Caption: Workflow for structural confirmation by ¹H NMR.

Section 7: References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

Ossila. (n.d.). 2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl ether (6FODA). Retrieved from --INVALID-LINK--

-

ResearchGate. (2011). Highly Transparent and Organosoluble Polyimides Derived from 2,2'-Disubstituted-4,4'-Oxydianilines. Retrieved from --INVALID-LINK--

-

Inno Pharmchem. (n.d.). Diaminodiphenyl Ether (CAS 101-80-4): Properties, Applications, and Safety Guide. Retrieved from --INVALID-LINK--

-

LinkedIn. (2023). Diaminodiphenyl Ether: Properties, Synthesis and Industrial Applications. Retrieved from --INVALID-LINK--

-

Solubility of Things. (n.d.). 4,4'-Oxydianiline. Retrieved from --INVALID-LINK--

-

Google Patents. (1985). US4539428A - Preparation of diaminodiphenyl ethers. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2,2′-Oxydianiline 98%. Retrieved from --INVALID-LINK--

-

AZoM. (2020). Polyimides: Definition, Properties and Applications. Retrieved from --INVALID-LINK--

-

Zeus. (2019). FOCUS ON POLYIMIDES. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 3,4'-Oxydianiline synthesis. Retrieved from --INVALID-LINK--

-

ChemBK. (2022). 4,4'-Oxydianiline. Retrieved from --INVALID-LINK--

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from --INVALID-LINK--

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from --INVALID-LINK--

-

ChemicalBook. (2024). Synthesis and crystal structure analysis of 4,4'-oxydianiline. Retrieved from --INVALID-LINK--

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from --INVALID-LINK--

References

- 1. This compound | C12H12N2O | CID 458824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. Diaminodiphenyl Ether: Properties, Synthesis and Industrial Applications-Jinan Forever Import And Export Trading CO.,Ltd [foreverexport.com]

- 6. researchgate.net [researchgate.net]

- 7. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]

- 8. 3,4'-Oxydianiline synthesis - chemicalbook [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. azom.com [azom.com]

- 11. Diaminodiphenyl Ether (CAS 101-80-4): Properties, Applications, and Safety Guide - Chemical Supplier Unilong [unilongindustry.com]

- 12. ossila.com [ossila.com]

An In-Depth Technical Guide to 2,2'-Oxydianiline: Properties, Synthesis, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxydianiline, a notable member of the oxydianiline isomer family, is an aromatic ether amine that has garnered significant interest across various scientific disciplines. Its unique structural arrangement, featuring two aniline moieties linked by an ether bridge at the ortho positions, imparts a distinct conformational flexibility and reactivity profile. This guide offers a comprehensive overview of this compound, delving into its fundamental chemical and physical properties, established synthetic methodologies, and burgeoning applications, with a particular focus on its role as a versatile building block in the design and synthesis of complex molecules for research and pharmaceutical development.

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and synthetic protocols.

Identifiers and Molecular Structure

The unambiguous identification of a chemical entity is the cornerstone of scientific rigor. The primary identifiers for this compound are provided below.

| Identifier | Value | Source |

| CAS Number | 24878-25-9 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O | [2] |

| IUPAC Name | 2-(2-aminophenoxy)aniline | |

| Synonyms | 2-Aminophenyl ether | [1] |

| InChI | 1S/C12H12N2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | [1] |

| SMILES | Nc1ccccc1Oc2ccccc2N | [1] |

The molecular structure of this compound, characterized by the ether linkage at the ortho positions of the two aniline rings, is a key determinant of its chemical behavior.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for experimental design, including solvent selection and reaction temperature.

| Property | Value | Source |

| Molecular Weight | 200.24 g/mol | [1][2] |

| Melting Point | 61-64 °C | [1] |

| Assay Purity | ≥98% | [1] |

Part 2: Synthesis and Manufacturing

The synthesis of diaminodiphenyl ethers, including this compound, can be achieved through several established routes. A common and industrially relevant method involves the nucleophilic aromatic substitution followed by reduction.

General Synthetic Workflow

A generalized synthetic pathway for producing oxydianilines involves a two-step process. This approach is adaptable for the synthesis of various isomers by selecting the appropriate starting materials.

Caption: Generalized synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative method for the synthesis of oxydianiline, adapted from established procedures for diaminodiphenyl ethers.[3]

Step 1: Formation of the Ether Linkage

-

To a reaction vessel equipped with a reflux condenser and mechanical stirrer, add o-aminophenol, o-chloronitrobenzene, and potassium carbonate in approximately equimolar amounts.

-

Add a suitable solvent, such as dimethylformamide (DMF), to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture contains the aminophenyl-nitrophenyl ether intermediate.

Step 2: Reduction of the Nitro Group

-

The crude reaction mixture from Step 1 can be used directly.

-

Introduce a hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas.

-

Maintain the reaction under a hydrogen atmosphere with stirring until the reduction of the nitro group is complete, as monitored by an appropriate analytical technique.

-

After the reaction is complete, the catalyst is removed by filtration.

Step 3: Isolation and Purification

-

The this compound product can be crystallized from the reaction mixture. The addition of an aliphatic alcohol, such as ethanol, can facilitate precipitation.

-

The precipitated product is collected by filtration, washed with a suitable solvent (e.g., a water/ethanol mixture), and dried.

-

The purity of the final product can be assessed by HPLC, with purities typically exceeding 98%.[3]

Part 3: Applications in Research and Drug Development

The aniline moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds. The this compound framework, with its two reactive amino groups and flexible ether linkage, serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

While direct applications of this compound in approved drugs are not widely documented, its derivatives are of significant interest. The general strategy involves using the diamine as a core structure to build upon, introducing various pharmacophores to modulate biological activity. For instance, aniline derivatives are foundational to the development of a wide range of therapeutics.[4] The synthesis of novel derivatives often involves reactions targeting the amino groups, such as acylation, alkylation, and participation in cyclization reactions to form heterocyclic systems. These heterocyclic structures, such as oxadiazoles and pyrimidines, are themselves known to be present in many bioactive compounds.[5][6]

The exploration of derivatives of this compound and its isomers in patent literature suggests their utility in creating compounds for various therapeutic areas. The synthesis of oxadiazole and related oxadiazole nucleoside derivatives has been shown to yield compounds with antiviral activity.[7] This highlights the potential of using building blocks like this compound to access novel chemical space in the search for new therapeutic agents.

Part 4: Analytical Methodologies

Robust analytical methods are essential for ensuring the purity and identity of this compound, both as a starting material and as an intermediate in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring reaction progress.

A Representative HPLC Method:

-

Column: A reverse-phase column, such as a C18, is commonly used. For specific applications, specialized columns like Newcrom R1 can be employed.[8]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as a phosphate or formate buffer. The gradient can be optimized to achieve the desired separation.

-

Detection: UV detection is suitable for aromatic compounds like this compound. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification.[9]

-

Purity Assessment: The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. Assays can achieve purities of over 98%.[3]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons of the two amino groups. The chemical shifts and coupling patterns provide detailed information about the substitution pattern of the aromatic rings.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons attached to the nitrogen and oxygen atoms.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present. Key absorptions include:

-

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, often as two distinct bands for the primary amine groups.

-

C-O-C stretching: The ether linkage will show a strong absorption band, usually in the 1200-1300 cm⁻¹ region for aryl ethers.

-

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

-

Aromatic C=C bending: Appear in the fingerprint region below 1600 cm⁻¹.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 200.24. Fragmentation patterns can provide further structural information.

-

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. A dust mask (e.g., N95) is recommended if handling the solid material in a way that could generate dust.[1]

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is classified as a combustible solid.[1]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of properties and established synthetic routes. Its utility extends from polymer science to being a promising scaffold in medicinal chemistry and drug discovery. For researchers and drug development professionals, a comprehensive understanding of its chemistry, analytical characterization, and safe handling is crucial for leveraging its full potential in the creation of novel and impactful molecules.

References

- 1. 2,2′-二氨基二苯醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]

- 4. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of certain derivatives of oxazinomycin and related oxadiazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of 4,4’-Oxydianiline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Data of 2,2'-Oxydianiline: A Comprehensive Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxydianiline, an aromatic amine with the chemical formula C₁₂H₁₂N₂O, is a significant molecule in various fields of chemical research and development.[1] Its structural isomers, particularly 4,4'-oxydianiline, are well-known monomers in the synthesis of high-performance polymers like polyimides. The 2,2'-isomer, while less common, presents unique electronic and steric properties due to the ortho-substitution pattern, making its unambiguous characterization crucial for any application. This technical guide provides a detailed exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but to also provide insights into the experimental considerations and the logic behind the interpretation of the spectra, ensuring scientific integrity and practical utility for researchers in the field.

Molecular Structure and Isomerism

The core structure of oxydianiline consists of two aniline rings linked by an oxygen atom. The position of the amino groups on the phenyl rings dictates the specific isomer. In the case of this compound, the amino groups are positioned ortho to the ether linkage. This proximity of the functional groups can lead to intramolecular interactions that influence the molecule's conformation and are reflected in its spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of an aromatic amine like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, but DMSO-d₆ can be advantageous for compounds with exchangeable protons like amines, as it can slow down the exchange rate.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex aromatic region.

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if desired.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Data Interpretation:

While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in major databases, a predicted spectrum can be inferred based on the structure and known chemical shift ranges for aromatic protons and amines.

-

Aromatic Protons (Ar-H): Due to the ortho- and meta- relationships of the protons on the two benzene rings, a complex multiplet pattern is expected in the aromatic region, typically between 6.5 and 7.5 ppm. The protons on each ring will exhibit splitting patterns influenced by their neighbors.

-

Amine Protons (-NH₂): The two amino groups will give rise to a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, this signal might appear between 3.5 and 5.0 ppm. In DMSO-d₆, the signal is often sharper and may appear at a higher chemical shift.

¹³C NMR Spectroscopy

Experimental Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width is necessary (typically 0-220 ppm).

-

A longer acquisition time and/or a greater number of scans are needed to achieve an adequate signal-to-noise ratio.

-

Data Summary:

A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[1]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH₂ | ~145 |

| C-O | ~150 |

| Aromatic CH | 115-130 |

Note: The table presents predicted chemical shifts based on typical values for similar aromatic ethers and anilines. The actual experimental values may vary slightly.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals for the twelve carbon atoms due to the molecule's C₂ symmetry.

-

Quaternary Carbons: Two signals are expected for the quaternary carbons: one for the carbons bonded to the amino groups (C-NH₂) and one for the carbons attached to the ether oxygen (C-O). The carbon attached to the more electronegative oxygen atom will typically be further downfield.

-

Aromatic CH Carbons: The remaining four signals will correspond to the protonated aromatic carbons. The specific chemical shifts will be influenced by the electronic effects of the amino and ether groups.

Figure 2: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Summary:

An ATR-IR spectrum of this compound is available from SpectraBase, with the sample sourced from Aldrich.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3200 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C=C Stretch (aromatic) | 1620 - 1580 |

| C-N Stretch | 1340 - 1250 |

| C-O-C Stretch (asymmetric) | 1275 - 1200 |

| C-H Out-of-plane Bending | 800 - 700 |

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H Stretching: Two distinct sharp peaks are expected in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) groups.

-

C-H Aromatic Stretching: A series of weaker bands will appear just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

-

C=C Aromatic Stretching: One or more medium to strong bands in the 1620-1580 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.

-

C-O-C Stretching: A strong, characteristic absorption band for the asymmetric C-O-C stretch of the diaryl ether is expected in the 1275-1200 cm⁻¹ region.

-

C-H Out-of-plane Bending: The substitution pattern on the benzene rings (ortho-disubstituted) will give rise to a strong absorption band in the 800-700 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this compound.

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph.

-

Separation: The sample is vaporized and separated from the solvent and any impurities on a GC column.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Data Summary:

A GC-MS spectrum of this compound is available in the SpectraBase database.[1] The molecular weight of this compound is 200.24 g/mol .

| Ion | m/z | Interpretation |

| [M]⁺• | 200 | Molecular Ion |

| [M-NH₂]⁺ | 184 | Loss of an amino radical |

| [M-H₂N-C₆H₄]⁺ | 108 | Cleavage of one aniline moiety |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

| [C₆H₅NH]⁺ | 92 | Anilinium radical cation |

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for aromatic ethers and amines. The actual spectrum should be consulted for precise fragment abundances.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak at m/z = 200, corresponding to the molecular weight of the compound. The fragmentation pattern will provide structural information:

-

Molecular Ion Peak: The presence of a peak at m/z 200 confirms the molecular weight.

-

Key Fragment Ions: The fragmentation will likely involve cleavage of the C-N and C-O bonds. Common fragments would include the loss of an amino group, cleavage of one of the aniline rings, and the formation of phenoxy and anilinium-type ions. The relative intensities of these fragment peaks can provide further clues about the stability of the resulting ions and the overall structure.

Figure 3: Logical flow of fragmentation in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS determines the molecular weight and fragmentation pattern. By understanding the principles behind these techniques and the interpretation of the resulting spectra, researchers can confidently identify and utilize this important chemical compound in their scientific endeavors. This guide has provided a framework for obtaining and interpreting this crucial data, emphasizing the importance of sound experimental practice and logical analysis.

References

A Comprehensive Technical Guide to the Solubility of 2,2'-Oxydianiline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the solubility characteristics of 2,2'-Oxydianiline (2,2'-ODA). Recognizing the limited availability of specific quantitative solubility data in public literature, this document provides a robust framework for researchers. It combines theoretical principles, a qualitative assessment of expected solubility based on analogous compounds, and a detailed experimental protocol for determining solubility in specific organic solvents.

Introduction to this compound: A Molecule of Versatility

This compound, with the chemical formula O(C₆H₄NH₂)₂, is an aromatic diamine characterized by two aminophenyl groups linked by an ether bridge at the ortho positions.[1][2] This structural arrangement imparts a unique combination of rigidity from the aromatic rings and flexibility from the ether linkage. Its molecular weight is 200.24 g/mol , and it typically appears as a solid with a melting point in the range of 61-64 °C.[1]

The two primary amine groups are key functional moieties that dictate much of its chemical reactivity and intermolecular interactions, including its solubility behavior. 2,2'-ODA and its isomers are crucial monomers in the synthesis of high-performance polymers like polyimides and poly(ester)imides, which are valued for their exceptional thermal stability and mechanical strength.[3][4] Understanding its solubility is paramount for controlling polymerization reactions, purification processes, and the formulation of polymer solutions for applications such as films and coatings.

The Science of Solubility: Fundamental Principles

The solubility of a solid compound like this compound in a liquid solvent is governed by the thermodynamic principle that dissolution occurs when the overall Gibbs free energy of the system decreases. This is often qualitatively summarized by the adage "like dissolves like," which relates to the intermolecular forces between the solute and solvent molecules.

Several factors influence solubility:

-

Solute-Solvent Interactions: For this compound to dissolve, the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The primary amine groups of 2,2'-ODA can act as hydrogen bond donors, while the ether oxygen and the aromatic rings can participate in dipole-dipole and van der Waals interactions.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the formation of the dissolved state.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes. This compound has both polar (amine groups) and nonpolar (aromatic rings) characteristics, suggesting a nuanced solubility profile.

Predicted Solubility Profile of this compound

While specific quantitative data for this compound is scarce, a reliable qualitative profile can be predicted based on its chemical structure and the extensively documented solubility of its isomer, 4,4'-Oxydianiline. The 4,4'-isomer is known to be soluble in polar aprotic solvents and has limited solubility in alcohols and is generally insoluble in nonpolar solvents and water.[4][5][6]

The following table summarizes the expected solubility of this compound in common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Acetone | High | These solvents can accept hydrogen bonds from the amine groups of 2,2'-ODA and have strong dipole-dipole interactions. The 4,4'-isomer shows high solubility in these solvents.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | These solvents can both donate and accept hydrogen bonds. While they can interact with the amine groups, the energy balance may be less favorable compared to polar aprotic solvents. The 4,4'-isomer is slightly soluble in methanol.[7] |

| Nonpolar | Toluene, Benzene, Hexane, Carbon Tetrachloride | Insoluble | The intermolecular forces of these solvents (van der Waals forces) are not strong enough to overcome the crystal lattice energy of the polar this compound. The 4,4'-isomer is reported to be insoluble in benzene and carbon tetrachloride.[4] |

| Chlorinated | Dichloromethane, Chloroform | Low to Insoluble | While slightly more polar than hydrocarbons, their ability to solvate the highly polar amine groups is limited. |

Experimental Determination of this compound Solubility

For precise applications, the experimental determination of solubility is essential. The gravimetric method, also known as the isothermal saturation method, is a reliable technique for this purpose. The following protocol is adapted from established methods for determining the solubility of aromatic diamines.[1]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Jacketed glass vessel or sealed flasks

-

Magnetic stirrer and stir bars

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven

Experimental Workflow Diagram

Caption: Isothermal saturation method for solubility determination.

Step-by-Step Protocol

-

Preparation: Accurately weigh a known amount of the chosen organic solvent into the jacketed glass vessel. Add an excess amount of this compound to the solvent to create a slurry.

-

Equilibration: Place the vessel in the thermostatic bath set to the desired temperature. Begin stirring the mixture vigorously. Allow the system to equilibrate for a sufficient time (e.g., 24 hours) to ensure that the solution is saturated.

-

Settling: Stop the stirring and allow the undissolved solid to settle for several hours, leaving a clear supernatant.

-

Sampling: Using a syringe pre-heated to the experimental temperature to prevent premature crystallization, draw a sample of the clear supernatant through a filter.

-

Mass Determination (Solution): Immediately transfer the filtered sample into a pre-weighed vial. Weigh the vial with the solution to determine the total mass of the saturated solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 70-80 °C). Continue drying until a constant mass is achieved.

-

Mass Determination (Solute): After cooling to room temperature in a desiccator, weigh the vial containing the dry this compound. The difference between this mass and the initial mass of the vial gives the mass of the dissolved solute.

-

Calculation: The mole fraction solubility (x) can be calculated using the following formula: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ = mass of dissolved this compound

-

M₁ = molar mass of this compound (200.24 g/mol )

-

m₂ = mass of the solvent (mass of solution - mass of solute)

-

M₂ = molar mass of the solvent

-

Safety and Handling Considerations

This compound and its isomers are classified as hazardous substances. It is crucial to handle them with appropriate safety precautions.

-

Toxicity: Oxydianilines are toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] They are also suspected of causing genetic defects and cancer.[8][9]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated area or a fume hood.[8] Wear protective gloves, a lab coat, and chemical safety goggles.[9]

-

Handling: Avoid creating dust.[7] Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after use.[8]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Avoid release to the environment.[5]

Always consult the Safety Data Sheet (SDS) for this compound and the solvents being used before starting any experimental work.[5][7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. 2,2'-Diaminodiphenyl disulphide | 1141-88-4 [chemicalbook.com]

- 3. 4,4'-Oxydianiline - Wikipedia [en.wikipedia.org]

- 4. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4,4'-Diaminodiphenyl Ether | C12H12N2O | CID 7579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Oxydianiline | 101-80-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 4,4'-Oxydianiline CAS#: 101-80-4 [m.chemicalbook.com]

health and safety information for 2,2'-Oxydianiline

An In-depth Technical Guide to the Health and Safety of 2,2'-Oxydianiline

Introduction

This compound (CAS No. 24878-25-9) is an aromatic amine used as a chemical intermediate in various research and manufacturing processes.[1][2] While its structural isomers, particularly 4,4'-Oxydianiline, are well-studied for their toxicological profiles, this compound presents its own set of health and safety challenges that necessitate careful handling and a thorough understanding of its properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety information, handling protocols, and emergency procedures for this compound, grounded in established safety data.

Chemical Identity and Physical Properties

A foundational aspect of safe chemical handling is the precise identification of the substance and its physical characteristics. These properties influence its behavior in a laboratory setting, including its potential for airborne dispersal and its storage requirements.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Aminophenyl ether | |

| CAS Number | 24878-25-9 | [1][3] |

| Molecular Formula | C₁₂H₁₂N₂O or O(C₆H₄NH₂)₂ | [1][4] |

| Molecular Weight | 200.24 g/mol | [1][4] |

| Physical State | Solid | |

| Appearance | Light grey solid | |

| Melting Point | 61-64 °C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] Understanding this classification is crucial for recognizing its primary health risks and implementing appropriate safety measures. The primary hazards are related to its irritant properties upon contact or inhalation.[4]

| GHS Classification | Details |

| Pictogram | ❗ |

Toxicological Profile

The primary toxicological concerns for this compound are its irritant effects on the skin, eyes, and respiratory system.[4] Unlike its 4,4'- isomer, which is noted for more severe chronic hazards like carcinogenicity and mutagenicity, the available data for this compound centers on acute irritation.[6][7]

-

Routes of Exposure: The main routes of occupational exposure are inhalation of dust particles and direct contact with the skin and eyes.

-

Acute Effects:

-

Inhalation: Inhalation of dust may cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[4] The substance is classified as a Specific Target Organ Toxicant for respiratory tract irritation following a single exposure.

-

Skin Contact: Direct contact causes skin irritation, characterized by redness and discomfort.[4]

-

Eye Contact: Causes serious eye irritation, which can result in pain, redness, and watering.[4]

-

-

Chronic Effects: Specific data on the chronic effects of this compound is limited. However, for aromatic amines as a class, prolonged exposure can pose other health risks, and caution is always warranted.

Occupational Exposure Limits and Control Strategies

As of current documentation, specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have not been established for this compound.[8][9] In the absence of a specific OEL, the primary goal is to minimize exposure to the lowest reasonably achievable level. This is accomplished by implementing a hierarchy of controls.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. This compound | C12H12N2O | CID 458824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. nj.gov [nj.gov]

- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

A Senior Application Scientist's Guide to Sourcing High-Purity 2,2'-Oxydianiline for Pharmaceutical and Advanced Research

Abstract

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a foundational prerequisite for generating reliable, reproducible data. This is particularly true for versatile chemical intermediates like 2,2'-Oxydianiline (ODA), where isomeric impurities or reaction byproducts can significantly impact downstream applications, from polymer synthesis to the development of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical framework for identifying, vetting, and procuring high-purity this compound. It moves beyond a simple supplier list to detail the critical quality attributes, analytical validation techniques, and a systematic workflow for qualifying commercial sources, ensuring the integrity of your research and development pipeline.

The Critical Role of Purity in this compound Applications

This compound (CAS No. 24878-25-9), an aromatic diamine, is a crucial building block in various fields.[1][2] Its molecular structure, featuring two aniline rings linked by an ether bond, imparts unique properties to the materials and molecules derived from it. In pharmaceutical research, it may serve as a scaffold or intermediate for novel therapeutic agents. In materials science, it is a key monomer for high-performance polyimides.

The necessity for high purity stems from the reactivity of its amine groups and the potential for side reactions caused by contaminants. Common impurities can include:

-

Positional Isomers: Such as 4,4'-Oxydianiline or 2,4'-Oxydianiline, which can alter the final molecular geometry and properties of polymers or drug candidates.

-

Reaction Intermediates: Incomplete reactions during synthesis can leave residual starting materials or intermediates.[3]

-

Degradation Products: Oxidation of the amino groups can introduce colored impurities that compromise product quality.[3]

-

Solvent and Catalyst Residues: Residual solvents or catalysts from the manufacturing process can interfere with downstream reactions or introduce toxicity.[4]

These impurities can lead to failed syntheses, altered biological activity, and non-reproducible experimental results, making the careful selection of a commercial supplier a critical first step in any research endeavor.

Identifying and Evaluating Commercial Suppliers

A multitude of chemical suppliers offer this compound, often with varying grades of purity. The initial identification process involves surveying catalogs from established global suppliers known for serving the research and pharmaceutical sectors. While a comprehensive list is dynamic, prominent suppliers include:

-

Sigma-Aldrich (Merck): A leading global supplier with extensive documentation and a variety of purity grades.

-

Thermo Fisher Scientific (Alfa Aesar): Offers a wide range of chemicals for research and development.

-

TCI (Tokyo Chemical Industry): Known for a broad portfolio of high-quality organic reagents.

-

Santa Cruz Biotechnology: Provides biochemicals and research products.[1]

-

Apollo Scientific: A UK-based supplier of fine chemicals for research.[5]

-

Key Organics: Specializes in building blocks for drug discovery.[6]

The key differentiator among these suppliers is not just the listed purity but the transparency and comprehensiveness of their analytical documentation. Most suppliers market products with a stated purity, commonly "98%" or higher.[5][6][7][8] However, for sensitive applications, this headline number is insufficient. A deeper dive into the provided Certificate of Analysis (CoA) is mandatory.

Table 1: Comparison of Representative this compound Offerings

| Supplier (Brand) | Example Product Grade | Stated Purity | Key Analytical Method(s) Typically Reported | Notes |

| Sigma-Aldrich | Research Grade | 98% | Assay (e.g., Titration, GC) | Extensive safety and handling data provided. |

| Key Organics | Building Block | >98% | Purity by HPLC/GC | Focus on intermediates for life science industries.[6] |

| Apollo Scientific | Research Use | 98% | Not specified on product page | Intended for laboratory use only.[5] |

| Santa Cruz Bio. | Research Use | Not specified | Not specified | For research use only, not therapeutic.[1] |

Note: This table is illustrative. Researchers must always obtain the lot-specific Certificate of Analysis for detailed and current specifications.

The Certificate of Analysis (CoA): A Deep Dive

The Certificate of Analysis is the single most important document for vetting a chemical supplier.[9] It provides lot-specific data on the purity and physical properties of the compound. A robust CoA for high-purity this compound should be more than just a single purity value; it should be a detailed report from multiple analytical techniques.

Essential Components of a Comprehensive CoA

A quality CoA will typically include:[9][10][11]

-

Product and Lot Information: Unambiguously identifies the specific batch of the chemical.

-

Appearance: A qualitative check against the expected physical form (e.g., "Light yellow to brown solid").

-

Identity Confirmation: Usually confirmed by techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) to ensure the spectral data matches the known structure of this compound.

-

Purity Assay: The headline purity percentage. Crucially, the method used must be specified.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment of non-volatile organic molecules.[12] An HPLC chromatogram should show a single major peak with minimal secondary peaks. The purity is often reported as "% Area" of the main peak.

-

Gas Chromatography (GC): Suitable for volatile compounds and can be used for ODA. It is effective at detecting residual solvents.[13]

-

Nuclear Magnetic Resonance (qNMR): Quantitative NMR is a powerful primary method for determining purity without the need for a specific reference standard of the same compound.

-

-

Specific Impurity Analysis: For high-stakes applications, a supplier may test for and report the levels of specific, known impurities.

-

Residual Solvents: Often analyzed by GC-Headspace, this is critical for pharmaceutical applications where solvent limits are strictly regulated.

-

Water Content: Typically determined by Karl Fischer titration.

A Systematic Workflow for Supplier Qualification

To ensure the selection of a suitable supplier, a structured, evidence-based approach is necessary. The following workflow outlines the key steps from initial identification to final procurement.

Experimental Protocol: Supplier Vetting

-

Identify Potential Suppliers: Compile a list of 3-5 reputable suppliers based on catalog searches and peer recommendations.

-

Request Documentation: For each supplier, request a lot-specific Certificate of Analysis for this compound. Do not rely on the general specifications listed on the website. Also, request the Safety Data Sheet (SDS) for handling information.

-

Perform Technical Review of CoA:

-

Assess Purity: Verify that the purity, determined by a high-resolution method like HPLC or GC, meets your minimum requirement (e.g., >99.5%).[12]

-

Verify Identity: Check that identity has been confirmed via spectroscopic methods (IR, NMR).

-

Analyze Impurity Profile: Examine the chromatogram (if provided) for the presence of other peaks. Question the supplier about the identity of any significant impurities (>0.1%).

-

Check for Consistency: Compare CoAs from different lots of the same product from a single supplier to assess their process consistency.

-

-

(Optional) In-House Validation: For GMP or critical drug development work, procure a small sample from the top 1-2 suppliers. Perform in-house analytical testing (e.g., HPLC, LC-MS) to independently verify the purity and impurity profile.

-

Final Selection and Procurement: Select the supplier that provides the best combination of documented purity, transparency, and process consistency.

This systematic process creates a self-validating system where supplier claims are verified against detailed analytical evidence, ensuring the trustworthiness of the procured material.

Visualization: Supplier Qualification Workflow

The following diagram illustrates the logical flow of the supplier vetting process.

Caption: A workflow for qualifying high-purity chemical suppliers.

Conclusion

Sourcing high-purity this compound is a task that demands scientific rigor and diligence. For professionals in drug development and advanced research, the quality of this starting material is non-negotiable. By moving beyond simple catalog searches and implementing a robust, documentation-centric vetting process, researchers can mitigate risks associated with chemical impurities. The principles outlined in this guide—insisting on comprehensive, lot-specific Certificates of Analysis, understanding the analytical techniques used for validation, and systematically evaluating suppliers—provide a reliable framework for ensuring the chemical integrity of your critical research projects.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C12H12N2O | CID 458824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3251880A - Purification of p, p'-oxydianiline - Google Patents [patents.google.com]

- 4. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. keyorganics.net [keyorganics.net]